molecular formula C19H24N6O3 B12165328 N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12165328
M. Wt: 384.4 g/mol
InChI Key: JAWSKMVGSMDVGZ-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound with a molecular weight of 384.432 g/mol and the molecular formula C19H24N6O3 . It is characterized by a structure that incorporates multiple pharmacophores of high interest in medicinal chemistry, including a pyrimidine ring, a piperazine core, and a 2-methoxybenzyl group . These structural motifs are commonly found in ligands for various central nervous system (CNS) targets . The presence of the pyrimidin-2-yl-piperazine unit suggests potential for interaction with neurotransmitter receptors. Similarly, the 2-methoxybenzyl group is a known pharmacophore in compounds that target serotonin and dopamine receptor systems . As such, this compound presents a valuable chemical template for researchers investigating new ligands for GPCRs (G-protein coupled receptors) in neurological and psychiatric disorders. It is supplied as a high-purity chemical entity for research purposes only. This product is intended for in vitro analysis and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O3/c1-28-16-6-3-2-5-15(16)13-22-17(26)14-23-19(27)25-11-9-24(10-12-25)18-20-7-4-8-21-18/h2-8H,9-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

JAWSKMVGSMDVGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Piperazine Substitution with Pyrimidin-2-yl Group

The pyrimidin-2-yl group is introduced via nucleophilic aromatic substitution. Piperazine reacts with 2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Reaction Conditions

Reagents/ConditionsPurposeYieldSource
2-chloropyrimidine, K₂CO₃, DMF, 85°C, 3hIntroduce pyrimidin-2-yl group~50%

Mechanism

  • Piperazine acts as a nucleophile, displacing the chloride from 2-chloropyrimidine.

  • Base deprotonates piperazine, enhancing nucleophilicity.

Activation of Carboxylic Acid and Coupling with Glycine Derivative

Carboxylic Acid Activation

The carboxylic acid is activated to an acyl chloride or active ester using reagents like DCC or HATU.

Common Reagents

ReagentSolventTemperaturePurpose
DCCDMFRTForm active ester
HATUDMFRTHigh-efficiency coupling

Coupling with Acetyl Glycine

Acetyl glycine (protected glycine) reacts with the activated carboxylic acid to form the carboxamide.

Procedure

  • Activation : 4-(Pyrimidin-2-yl)piperazine-1-carboxylic acid is treated with DCC in DMF.

  • Coupling : Acetyl glycine is added, forming the carboxamide.

Example Yield

StepYieldSource
Coupling~80%

Deprotection of Acetyl Group

Removal of Acetyl Protecting Group

The acetyl group is cleaved under basic or acidic conditions to expose the free amine.

Conditions

ReagentSolventTemperatureYield
NaOH (1M)H₂O/THFRT~90%

Mechanism

  • Hydrolysis of acetyl group releases glycine’s amine.

Oxidation to 2-Oxoethyl Group

Oxidation of CH₂NH₂ to CH₂(O)

The primary amine is oxidized to a ketone using strong oxidizing agents.

Reagents and Conditions

Oxidizing AgentSolventTemperatureYield
KMnO₄H₂O80°C~60%

Challenges

  • Over-oxidation to carboxylic acid or nitrile may occur.

  • Controlled pH and stoichiometry are critical.

Reductive Amination with 2-Methoxybenzylamine

Formation of Secondary Amine

The ketone reacts with 2-methoxybenzylamine via reductive amination to form the final product.

Procedure

  • Imine Formation : Ketone and amine react in acidic conditions to form an imine.

  • Reduction : NaBH₃CN reduces the imine to a secondary amine.

Conditions

ReagentSolventTemperatureYield
NaBH₃CNMeOHRT~70%

Mechanism

  • Step 1 : Protonation of ketone carbonyl enables nucleophilic attack by amine.

  • Step 2 : Reduction of imine to amine.

Purification and Characterization

Chromatographic Purification

Silica gel or reverse-phase HPLC is used to isolate the product.

Example Protocol

StepMethodEluentYield
Final PurificationSilica gelDCM/MeOH~85%

Characterization Data

TechniqueKey Data
¹H NMRPeaks confirming pyrimidin-2-yl, piperazine, and 2-methoxybenzyl groups
LC-MSM+H⁺ = [Calculated]

Comparative Analysis of Structural Variants

Impact of Substituents on Biological Activity

Structural analogs with varying substituents (e.g., trifluoromethyl, chlorophenyl) exhibit different pharmacokinetic profiles.

CompoundSubstituentKey Property
Base Compound2-MethoxybenzylModerate lipophilicity
Trifluoromethyl AnalogCF₃Enhanced lipophilicity
Chlorophenyl AnalogCl-C₆H₄Altered receptor binding

Source :

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of piperazine and pyrimidine compounds exhibit promising anti-cancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:
A study published in Cancer Research highlighted the efficacy of pyrimidine derivatives in inhibiting cancer cell lines through the modulation of signaling pathways associated with cell survival and apoptosis. The compound's structure allows it to interact with targets such as the IκB kinase (IKK) pathway, which is pivotal in inflammatory responses and cancer progression .

Neurological Disorders

The compound has also been studied for its potential role as a therapeutic agent in treating neurological disorders. The dopamine D3 receptor is a recognized target for various psychiatric conditions, including schizophrenia and Parkinson's disease.

Research Findings:
A study focusing on dopamine receptor modulation found that compounds similar to N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide demonstrated selective binding to the D3 receptor, suggesting potential benefits in managing symptoms associated with these disorders .

Drug Design and Development

In drug design, the unique structure of this compound provides a scaffold for developing new therapeutic agents. Its ability to modulate multiple biological targets makes it a versatile candidate for further optimization.

Table: Comparison of Structural Analogues

Compound NameStructure FeaturesPrimary ApplicationReferences
This compoundPiperazine, PyrimidineAnticancer, Neurological Disorders
4-Chloro-benzamide DerivativesChlorine SubstitutionRET Kinase Inhibition
Benzamide DerivativesAmide LinkageAntitumor Activity

Mechanistic Insights

The compound’s mechanism of action involves several pathways:

  • Kinase Inhibition: Compounds similar to this one have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
  • Receptor Modulation: By selectively targeting dopamine receptors, it may help regulate neurotransmitter levels, providing symptomatic relief in psychiatric disorders.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Backbone

Several compounds share the piperazine-carboxamide core but differ in substituents, leading to variations in physicochemical properties and biological activity:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Notable Properties
Target Compound 2-Methoxybenzyl, pyrimidin-2-yl C₁₉H₂₄N₆O₃ 384.4 1351698-78-6 High potential for receptor binding due to aromatic and heterocyclic motifs .
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 3-Trifluoromethylphenyl, pyrimidin-2-yl C₁₉H₂₁F₃N₆O₂ 422.41 1351698-39-9 Enhanced lipophilicity from CF₃ group; possible improved blood-brain barrier penetration .
N-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide 5-Chloro-2-methoxyphenyl, pyrimidin-2-yl C₁₉H₂₃ClN₆O₃ 418.89 N/A Chlorine substitution may increase metabolic stability .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethylpiperazine C₁₃H₁₈ClN₃O 267.76 N/A Simpler structure with lower molecular weight; used as a synthetic intermediate .

Key Structural Insights :

  • The pyrimidin-2-yl group enhances π-π stacking interactions with receptors, critical for binding affinity.
  • Methoxybenzyl and chlorophenyl substituents influence solubility and target selectivity.
  • Trifluoromethyl groups improve metabolic resistance but may increase toxicity risks .

Pharmacological Comparison: Serotonin Receptor Antagonists

Piperazine derivatives are frequently explored as serotonin (5-HT₁A) receptor antagonists. Two analogs, p-MPPI and p-MPPF , demonstrate competitive antagonism and provide a benchmark for activity:

Compound Substituents Biological Activity ID₅₀ (8-OH-DPAT Hypothermia) ID₅₀ (Forepaw Treading)
p-MPPI 2'-Methoxyphenyl, p-iodobenzamido Full antagonism of 5-HT₁A receptors; no partial agonist activity 5 mg/kg (i.p.) 3 mg/kg
p-MPPF 2'-Methoxyphenyl, p-fluorobenzamido Similar antagonism profile; higher potency than p-MPPI 3 mg/kg (i.p.) 0.7 mg/kg
Target Compound 2-Methoxybenzyl, pyrimidin-2-yl Predicted 5-HT₁A antagonism (based on structural similarity); requires in vivo validation Not reported Not reported

Mechanistic Notes:

  • Both p-MPPI and p-MPPF surmount 8-OH-DPAT-induced hypothermia and forepaw treading in rats, confirming competitive antagonism .
  • The target compound’s pyrimidine ring may mimic the pyridinyl group in p-MPPI/p-MPPF, suggesting analogous receptor interactions.

Observations :

  • Higher halogen substitution (e.g., chlorine) correlates with elevated melting points, suggesting stronger crystal lattice interactions .
  • Yields vary based on steric hindrance and reactivity of aryl amines.

Biological Activity

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring , a pyrimidine moiety , and an oxoethyl group linked to a methoxybenzyl amine . Its molecular formula is C19H24N6O3C_{19}H_{24}N_{6}O_{3} with a molecular weight of 384.4 g/mol. The intricate structure suggests potential interactions with various biological targets, particularly in enzyme inhibition or receptor modulation .

Preliminary studies indicate that compounds with similar structural features often exhibit anti-inflammatory and anticancer properties. The piperazine core is known for its ability to interact with neurotransmitter receptors and enzymes, which may contribute to the biological activity of this compound .

Potential Biological Pathways

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation, similar to other piperazine derivatives .
  • Anticancer Activity : Structures akin to this compound have shown promise in disrupting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Studies

Research has demonstrated that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values ranging from 34 to >100 µM in tumor models, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Compound AMDA-MB 23134.31
Compound BU-87 MG38.29
N-{...}Various>100

Anti-inflammatory Activity

The anti-inflammatory potential is also noteworthy, with some studies indicating that similar compounds can reduce markers of inflammation in vitro and in vivo models. The exact mechanism remains to be fully elucidated but may involve the modulation of pro-inflammatory cytokines.

Case Studies

  • Case Study 1 : A study investigated the effects of piperazine derivatives on human cancer cell lines, revealing that certain modifications to the piperazine structure enhanced cytotoxicity compared to standard treatments like ABZ (Albendazole) .
  • Case Study 2 : Another research focused on the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers in animal models following administration .

Q & A

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Methodological Answer :
  • Replicate experiments : Use n ≥ 3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05).
  • Standard curves : Include reference compounds (e.g., diazepam for anticonvulsant assays) to normalize inter-experiment variability .

Methodological Resources

  • Key Techniques : NMR (Bruker Avance III), HPLC (Agilent 1260), LC-MS (Waters Xevo TQ-S).
  • Databases : PubChem (CID: [retrieve via molecular formula]), ChEMBL (bioactivity data).
  • Software : MestReNova (NMR analysis), GraphPad Prism (statistics), MOE (molecular modeling).

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